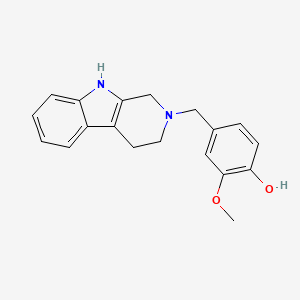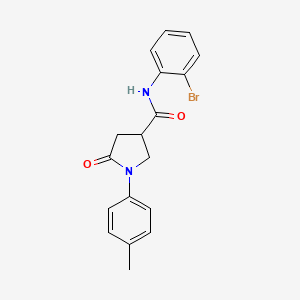
2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as harmaline, is a naturally occurring beta-carboline alkaloid that is found in the seeds of the Peganum harmala plant. Harmaline has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.
Wirkmechanismus
Harmaline is believed to act on the nervous system by inhibiting the activity of an enzyme called monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin, which are important for regulating mood and movement. By inhibiting MAO, 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol can increase the levels of these neurotransmitters in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have a number of other biochemical and physiological effects. For example, 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Harmaline has also been shown to have anti-inflammatory effects, which may help to alleviate symptoms of inflammation-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it can be difficult to control the dose of 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, which may make it difficult to accurately replicate experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. For example, researchers may continue to investigate its potential therapeutic applications in the treatment of Parkinson's disease and other neurological conditions. Additionally, researchers may explore the use of 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol as a tool for studying the nervous system in animal models. Finally, researchers may investigate the potential side effects of 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and ways to mitigate these effects in order to make it a more viable therapeutic option.
Synthesemethoden
Harmaline can be synthesized through various methods, including extraction from the Peganum harmala plant or chemical synthesis. Chemical synthesis involves the reaction of harmine with formaldehyde and a reducing agent to produce 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol.
Wissenschaftliche Forschungsanwendungen
Harmaline has been studied extensively for its effects on the nervous system, particularly in relation to Parkinson's disease. Research has shown that 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol can increase the activity of neurons in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-19-10-13(6-7-18(19)22)11-21-9-8-15-14-4-2-3-5-16(14)20-17(15)12-21/h2-7,10,20,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJDSHNORXYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)
![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)
![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)
![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)